(3As,6aS)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,2]oxazole-3-carboxylic acid (3As,6aS)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,2]oxazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2648851-86-7
VCID: VC4295369
InChI: InChI=1S/C6H7NO4/c8-6(9)5-3-1-10-2-4(3)11-7-5/h3-4H,1-2H2,(H,8,9)/t3-,4+/m0/s1
SMILES: C1C2C(CO1)ON=C2C(=O)O
Molecular Formula: C6H7NO4
Molecular Weight: 157.125

(3As,6aS)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,2]oxazole-3-carboxylic acid

CAS No.: 2648851-86-7

Cat. No.: VC4295369

Molecular Formula: C6H7NO4

Molecular Weight: 157.125

* For research use only. Not for human or veterinary use.

(3As,6aS)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,2]oxazole-3-carboxylic acid - 2648851-86-7

Specification

CAS No. 2648851-86-7
Molecular Formula C6H7NO4
Molecular Weight 157.125
IUPAC Name (3aS,6aS)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,2]oxazole-3-carboxylic acid
Standard InChI InChI=1S/C6H7NO4/c8-6(9)5-3-1-10-2-4(3)11-7-5/h3-4H,1-2H2,(H,8,9)/t3-,4+/m0/s1
Standard InChI Key DYINAZKBJYXZOO-IUYQGCFVSA-N
SMILES C1C2C(CO1)ON=C2C(=O)O

Introduction

Structural Characteristics

Molecular Architecture

The compound features a bicyclic framework comprising a fused furan and oxazole ring system. The molecular formula C₆H₇NO₄ (molecular weight: 157.12 g/mol) reflects a compact structure with one nitrogen and four oxygen atoms . Key structural elements include:

  • Stereochemistry: The (3aS,6aS) configuration denotes two chiral centers, resulting in a cis-fused bicyclic system. This stereochemistry is critical for its three-dimensional conformation and interaction with biological targets .

  • Functional Groups: A carboxylic acid group at position 3 and an oxazole ring with an oxygen atom in the furan moiety contribute to its polarity and potential reactivity.

Table 1: Fundamental Structural Properties

PropertyValue
CAS Number2648851-86-7
Molecular FormulaC₆H₇NO₄
Molecular Weight157.12 g/mol
IUPAC Name(3aS,6aS)-3a,4,6,6a-Tetrahydrofuro[3,4-d] oxazole-3-carboxylic acid

Spectroscopic and Computational Identifiers

The compound’s SMILES notation (C1[C@H]2[C@@H](CO1)ON=C2C(=O)O) and InChIKey (DYINAZKBJYXZOO-IUYQGCFVSA-N) provide unambiguous representations of its stereochemistry . Computational models predict a planar oxazole ring fused to a partially saturated furan, creating a rigid scaffold conducive to molecular recognition.

Synthesis and Chemical Reactivity

Synthetic Challenges

  • Cyclization Reactions: Intramolecular cyclization of precursors containing both furan and oxazole motifs, often catalyzed by acids or bases.

  • Ring-Closing Metathesis: Transition metal-mediated strategies to form the bicyclic framework, though this approach may require chiral auxiliaries to control stereochemistry .

Reactivity Profile

The carboxylic acid group enables classic derivatization reactions (e.g., amidation, esterification), while the oxazole ring may participate in electrophilic substitutions or coordination chemistry. The fused ring system’s rigidity limits conformational flexibility, potentially enhancing binding selectivity in biological systems .

Biological Activity and Hypothesized Applications

Industrial and Research Applications

  • Pharmaceutical Intermediate: The stereochemically defined scaffold could serve as a building block for drug candidates targeting neurological or metabolic disorders.

  • Chemical Probe: Its unique structure may aid in studying protein-ligand interactions or supramolecular assembly .

Analytical Characterization

Spectroscopic Techniques

Though experimental spectra are unavailable, predicted analytical data includes:

  • NMR: Expected signals for the carboxylic acid proton (~12 ppm), oxazole protons (6–8 ppm), and furan methylene groups (3–4 ppm) .

  • Mass Spectrometry: A molecular ion peak at m/z 157.12 with fragmentation patterns indicative of the fused ring system.

Table 2: Key Identifiers for Analytical Reference

IdentifierValue
SMILESC1[C@H]2[C@@H](CO1)ON=C2C(=O)O
InChIKeyDYINAZKBJYXZOO-IUYQGCFVSA-N
PubChem CID139026441

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